molecular formula C8H16ClNO2 B1375447 tert-Butyl azetidine-3-carboxylate hydrochloride CAS No. 53871-08-2

tert-Butyl azetidine-3-carboxylate hydrochloride

Cat. No. B1375447
CAS RN: 53871-08-2
M. Wt: 193.67 g/mol
InChI Key: JROLDIFBZMRPMP-UHFFFAOYSA-N
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Description

Tert-Butyl azetidine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 53871-08-2. It has a molecular weight of 193.67 . The IUPAC name for this compound is tert-butyl 3-azetidinecarboxylate hydrochloride . It is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of tert-Butyl azetidine-3-carboxylate hydrochloride and related compounds often involves the use of protected 3-haloazetidines as building blocks . These intermediates can be prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials . The intermediates can then be used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .


Molecular Structure Analysis

The InChI code for tert-Butyl azetidine-3-carboxylate hydrochloride is 1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-9-5-6;/h6,9H,4-5H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-Butyl azetidine-3-carboxylate hydrochloride is a solid compound . It is typically stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Derivation

Tert-butyl azetidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various heteroatomic side chains, specifically in the construction of enantiopure 3-substituted azetidine-2-carboxylic acids. This synthesis involves a series of steps including regioselective allylation, selective reduction, tosylation, intramolecular N-alkylation, and protection steps to produce amino acid-azetidine chimeras. These chimeras are designed as tools to study the influence of conformation on peptide activity, highlighting the compound's role in advancing peptide research (Sajjadi & Lubell, 2008).

Novel Compound Synthesis

The compound also facilitates the creation of novel bifunctional compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, through efficient and scalable synthetic routes. This process and its related intermediates open avenues to new chemical spaces complementary to piperidine ring systems, underlining its utility in expanding the boundaries of medicinal chemistry (Meyers et al., 2009).

Building Blocks for Medicinal Chemistry

Moreover, tert-butyl azetidine-3-carboxylate hydrochloride is instrumental in the gram-scale synthesis of protected 3-haloazetidines. These building blocks are pivotal in medicinal chemistry for creating a diverse array of high-value azetidine-3-carboxylic acid derivatives, thereby enriching the toolkit for drug discovery and development (Ji, Wojtas, & Lopchuk, 2018).

Environmental and Chemical Research

In environmental and chemical research, the study of azetidine-2-carboxylic acid in garden beets sheds light on the toxicological aspects of non-protein amino acids in foods and their potential impacts on human health, with implications for food safety and public health policies (Rubenstein et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-9-5-6;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROLDIFBZMRPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl azetidine-3-carboxylate hydrochloride

CAS RN

53871-08-2
Record name tert-butyl azetidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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